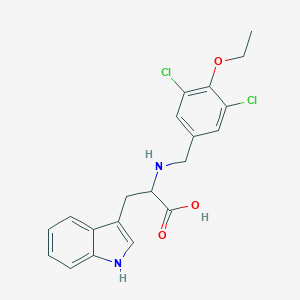![molecular formula C18H21ClFNO2 B271659 N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-isopropylamine](/img/structure/B271659.png)
N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-isopropylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-isopropylamine, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the TRPV1 receptor, which is a member of the transient receptor potential (TRP) family of ion channels. The TRPV1 receptor is involved in the perception of pain, heat, and inflammation, and is therefore a target for the development of analgesic drugs.
作用机制
The mechanism of action of N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-isopropylamine involves its selective antagonism of the TRPV1 receptor. The TRPV1 receptor is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acidic pH. Activation of the TRPV1 receptor leads to the influx of calcium ions into the cell, which can trigger a variety of physiological responses, including pain perception and inflammation. This compound binds to the TRPV1 receptor and prevents its activation by these stimuli, thereby reducing the influx of calcium ions into the cell and attenuating the physiological response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can reduce the release of pro-inflammatory cytokines from immune cells, inhibit the proliferation of cancer cells, and reduce the excitability of neurons. In vivo studies have shown that this compound can reduce pain perception in animal models of inflammatory pain and neuropathic pain, and can reduce inflammation in animal models of arthritis and colitis.
实验室实验的优点和局限性
One of the main advantages of N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-isopropylamine as a research tool is its selectivity for the TRPV1 receptor. This allows researchers to specifically target this receptor without affecting other ion channels or receptors. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound is that it is not a clinically approved drug, and therefore its safety and efficacy in humans are not well-established. Additionally, this compound has a relatively short half-life in vivo, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for research involving N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-isopropylamine. One area of interest is the development of more potent and selective TRPV1 antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of the TRPV1 receptor in other physiological processes, such as thermoregulation and metabolism. Finally, there is interest in the development of new animal models of pain and inflammation that can be used to study the effects of TRPV1 antagonists in vivo.
Conclusion:
In conclusion, this compound is a valuable research tool for investigating the role of the TRPV1 receptor in pain, inflammation, and other physiological processes. This compound has been extensively studied in vitro and in vivo, and has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use in certain experiments, this compound remains a valuable tool for researchers in the field of pain and inflammation research.
合成方法
N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-isopropylamine can be synthesized using a multi-step process that involves the reaction of several starting materials. The synthesis method for this compound has been described in several scientific publications, including a patent application by the original inventors of the compound. The synthesis involves the reaction of 3-chloro-4-hydroxybenzylamine with 2-fluorobenzyl bromide to form an intermediate, which is then reacted with 5-methoxy-2-nitrobenzyl chloride to form the final product.
科学研究应用
N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-isopropylamine has been used extensively in scientific research as a tool for studying the TRPV1 receptor. This compound has been shown to be a potent and selective antagonist of the TRPV1 receptor, which makes it a valuable tool for investigating the role of this receptor in pain, inflammation, and other physiological processes. This compound has been used in a variety of in vitro and in vivo experiments to study the effects of TRPV1 antagonism on pain perception, inflammation, and other physiological processes.
属性
分子式 |
C18H21ClFNO2 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC 名称 |
N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H21ClFNO2/c1-12(2)21-10-13-8-15(19)18(17(9-13)22-3)23-11-14-6-4-5-7-16(14)20/h4-9,12,21H,10-11H2,1-3H3 |
InChI 键 |
AXQSEMKKQHUYAF-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2F)OC |
规范 SMILES |
CC(C)NCC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)

![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)



![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)


![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)